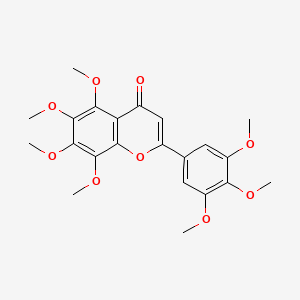

5,6,7,8,3',4',5'-Heptamethoxyflavone

概要

準備方法

合成経路と反応条件: ヘプタメトキシフラボンは、いくつかの方法で合成できます。 一般的なアプローチの1つは、エタノールとヘキサンの分画を用いて柑橘類の皮から抽出することです . 別の方法には、熱水抽出、溶媒抽出、アルカリ抽出の使用が含まれます . 超音波支援抽出、超臨界流体抽出、マイクロ波支援抽出、酵素支援抽出などの高度な方法も採用されています .

工業生産方法: ヘプタメトキシフラボンの工業生産は、通常、柑橘類のチャチエンシスホルツルムからの迅速な調製を伴い、これは高い分離効率と最小限の毒性溶媒消費で知られています .

化学反応の分析

反応の種類: ヘプタメトキシフラボンは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が伴い、酸化された生成物の生成につながります。

還元: この反応には、水素の付加または酸素の除去が伴い、還元された生成物が生成されます。

置換: この反応には、1つの原子または原子群を別の原子または原子群と置き換えることが伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合がありますが、還元によりアルコールが生成される場合があります。

4. 科学研究の応用

化学: それは、ポリメトキシフラボンの化学的挙動を研究するためのモデル化合物として使用されます。

生物学: それは、ヒト皮膚線維芽細胞新生児細胞におけるコラーゲナーゼ活性を阻害し、I型プロコラーゲンの合成を誘導することが示されています.

医学: それは、脳由来神経栄養因子と細胞外シグナル調節キナーゼ経路を調節することにより、抗うつ薬のような効果を示しています.

科学的研究の応用

Antioxidant Properties

Research indicates that 5,6,7,8,3',4',5'-Heptamethoxyflavone exhibits strong antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and aging . In vitro studies have demonstrated its ability to protect cells from oxidative stress by enhancing the activity of antioxidant enzymes .

Anti-Inflammatory Effects

The compound has been reported to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cell lines . This anti-inflammatory effect is particularly relevant in conditions such as neuroinflammation and other chronic inflammatory diseases. For instance, it inhibited microglial activation in the hippocampus following ischemic injury, suggesting neuroprotective properties .

Anticancer Activity

This compound has shown promising results in cancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, in nasopharyngeal carcinoma (NPC) models, it was found to induce apoptosis and inhibit tumor growth by modulating signaling pathways such as AMPK and mTOR .

Effects on Obesity

In animal studies involving obese mice fed a high-fat diet, supplementation with this compound resulted in improvements in metabolic parameters such as reduced serum glucose levels and decreased liver fat accumulation . These findings suggest its potential as a therapeutic agent for obesity-related metabolic disorders.

Insecticidal Properties

Research has also explored the insecticidal activity of this compound against various pests. It demonstrated toxicity against Rhizopertha dominica, indicating its potential use as a natural pesticide . This application could be beneficial in agricultural practices where chemical pesticides are being phased out due to environmental concerns.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

ヘプタメトキシフラボンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症: それは、マトリックスメタロプロテイナーゼの発現を抑制し、マイトジェン活性化プロテインキナーゼのリン酸化を阻害します.

6. 類似の化合物との比較

ヘプタメトキシフラボンは、その7つのメトキシ基のために、ポリメトキシフラボンの中でユニークです。類似の化合物には、以下のようなものがあります。

類似化合物との比較

HEPATAMETHOXYFLAVONE is unique among polymethoxyflavones due to its seven methoxy groups. Similar compounds include:

生物活性

5,6,7,8,3',4',5'-Heptamethoxyflavone (HMF) is a polymethoxyflavone predominantly found in citrus peels. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of HMF based on various studies and findings.

Chemical Structure and Properties

HMF is characterized by its unique chemical structure, which includes seven methoxy groups attached to the flavone backbone. This configuration is believed to enhance its bioactivity compared to other flavonoids.

1. Anticancer Effects

HMF has demonstrated promising anticancer properties in several studies:

- Inhibition of Tumor Growth : Research indicates that HMF exhibits significant growth inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of triple-negative breast cancer (TNBC) cells by suppressing the MAPK and Akt signaling pathways. In vitro studies reported a reduction in cell viability by approximately 50% after 72 hours of treatment at concentrations of 100 µM .

- Chemopreventive Activity : HMF has been evaluated for its chemopreventive potential against skin tumors in mice. It was found to significantly inhibit tumor initiation induced by nitric oxide donors, suggesting its role as a potential chemopreventive agent .

- Mechanistic Insights : Studies have highlighted that HMF's anticancer effects may be attributed to its ability to modulate various cellular pathways involved in apoptosis and cell cycle regulation. For example, HMF was shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation .

2. Neuroprotective Effects

HMF exhibits neuroprotective properties that may aid in the treatment of neurodegenerative diseases:

- Protection Against Oxidative Stress : Research indicates that HMF can protect neuronal cells from oxidative stress-induced damage. It enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

- Anti-inflammatory Activity : HMF has been shown to reduce neuroinflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action may help mitigate neurodegenerative processes associated with diseases like Alzheimer's .

3. Metabolic Effects

Recent studies have explored the metabolic effects of HMF:

- Improvement in Metabolic Parameters : In animal models subjected to high-fat diets, supplementation with HMF led to improved metabolic profiles, including reduced serum glucose and insulin resistance levels. These findings suggest that HMF may have potential applications in managing obesity-related metabolic disorders .

Data Summary

The following table summarizes key findings related to the biological activities of HMF:

Case Studies

- Cancer Study : A study involving TNBC cell lines demonstrated that treatment with HMF resulted in significant apoptosis and cell cycle arrest. The study utilized both MTT assays and flow cytometry to confirm these effects over various time points .

- Neuroprotection Study : In a chronic unpredictable mild stress model in mice, HMF administration led to improvements in depressive-like behaviors and enhanced hippocampal neurochemical profiles. The study highlighted the importance of ERK activation mediated by BDNF as a mechanism for these effects .

特性

IUPAC Name |

5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-14-8-11(9-15(25-2)17(14)26-3)13-10-12(23)16-18(27-4)20(28-5)22(30-7)21(29-6)19(16)31-13/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAELIRBOLQZEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219909 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-36-2 | |

| Record name | 5′-Methoxynobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8,3',4',5'-HEPTAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE42EJY6FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。